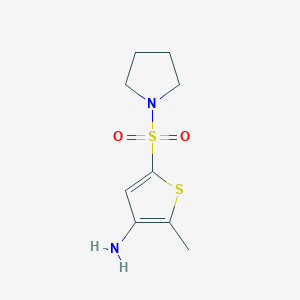

2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine

Description

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-1-ylsulfonylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2/c1-7-8(10)6-9(14-7)15(12,13)11-4-2-3-5-11/h6H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWAFEHDESHUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Sulfur Sources

A classic method involves the Gewald reaction, where β-ketoesters react with elemental sulfur and a nitrile to form 2-aminothiophenes. For 2-methyl substitution, methyl-substituted β-ketoesters (e.g., methyl acetoacetate) are employed. The reaction proceeds under basic conditions (e.g., morpholine) at 60–80°C, yielding 3-amino-2-methylthiophene-5-carboxylates. Decarboxylation via thermal or acidic treatment generates 3-amino-2-methylthiophene.

Halogenation and Directed Functionalization

Alternatively, commercial 2-methylthiophene undergoes directed halogenation. For example, nitration at position 3 (guided by the methyl group’s ortho/para-directing effect) produces 3-nitro-2-methylthiophene, which is reduced to 3-amino-2-methylthiophene using catalytic hydrogenation (H₂/Pd-C). This route avoids decarboxylation steps but requires careful control of nitration regioselectivity.

Sulfonylation at Position 5

Introducing the pyrrolidine-1-sulfonyl group at position 5 demands precise electrophilic substitution or transition-metal-catalyzed coupling.

Chlorosulfonation and Sulfonamide Formation

Step 1: Chlorosulfonation

3-Amino-2-methylthiophene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The amine group directs electrophilic attack to position 5, yielding 3-amino-2-methyl-5-sulfonyl chloride thiophene.

Step 2: Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with pyrrolidine in tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (yield: 72–85%).

Example Protocol

-

Reactants : 3-Amino-2-methylthiophene (1.0 equiv), ClSO₃H (1.2 equiv), pyrrolidine (1.5 equiv)

-

Conditions : 0°C, 2 h (chlorosulfonation); RT, 12 h (sulfonamide formation)

-

Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)

Palladium-Catalyzed Sulfonylation

For halogenated precursors (e.g., 5-bromo-3-amino-2-methylthiophene), a Suzuki-Miyaura-type coupling with pyrrolidine sulfinate salts is feasible. Pd(PPh₃)₄ catalyzes the reaction in DMF/H₂O at 80°C, though yields are moderate (50–65%) due to competing side reactions.

Amine Group Installation and Protection

The 3-amino group is typically introduced early but may require protection during sulfonylation.

Protection Strategies

Direct Amination

In an alternative route, 5-sulfonylated-2-methylthiophene undergoes directed amination using NH₃/CuI in DMSO at 120°C, though this method risks over-sulfonylation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene and pyrrolidine derivatives.

Scientific Research Applications

Antinociceptive and Antiallodynic Activity

Research indicates that compounds similar to 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine exhibit significant antinociceptive (pain-relieving) and antiallodynic (prevention of pain from stimuli that do not normally provoke pain) activities. Studies have shown that hybrid compounds containing pyrrolidine and thiophene structures demonstrate effective analgesic properties in models of chronic neuropathic pain, such as diabetic neuropathy and chemotherapy-induced pain .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties. Similar derivatives have been tested for their ability to mitigate seizures in various animal models, demonstrating efficacy in both tonic-clonic and focal seizure tests. The mechanism involves the modulation of voltage-sensitive sodium channels and calcium channels, which are critical in neuronal excitability .

Reaction with Sulfonyl Chlorides

One common method involves the reaction of pyrrolidine with thiophene derivatives in the presence of sulfonyl chlorides. This process is facilitated by the activation of the thiophene ring, allowing for nucleophilic substitution reactions that yield sulfonamide derivatives .

Hybridization Techniques

Recent advancements have focused on hybridizing various structural motifs to enhance biological activity. For instance, combining pyrrolidine with thiophene and other functional groups has been shown to create compounds with improved pharmacological profiles .

Neuropathic Pain Management

Given its analgesic properties, 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine is being investigated for its potential use in treating neuropathic pain, a challenging condition often resistant to conventional pain relief methods. Its multimodal mechanism suggests it could be effective in managing pain associated with conditions like diabetes and cancer treatment .

Anticancer Activity

Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines. The ability to inhibit cell proliferation while sparing normal cells presents a promising avenue for further research into its anticancer potential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Cyano substituents (7a) confer strong electronegativity, favoring interactions with nucleophilic residues in biological targets .

Solubility and Bioavailability: The pyrrolidine sulfonyl group improves aqueous solubility relative to non-polar analogs like 7b (ester) or 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (alcohol) due to increased polarity . Amino groups in all compounds enhance solubility but may require prodrug strategies to optimize membrane permeability.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of a thiophene precursor using pyrrolidine sulfonyl chloride, analogous to methods described for 7a/7b (e.g., 1,4-dioxane solvent, triethylamine base) .

- Impurities like those in highlight challenges in regioselective substitution during synthesis.

Biological Relevance: Thiophene-based amines and sulfonamides are prevalent in kinase inhibitors (e.g., imatinib analogs). In contrast, 7a’s cyano group may confer cytotoxicity, while 7b’s ester could serve as a hydrolyzable prodrug linker .

Biological Activity

2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of the SHIP1 enzyme, which plays a critical role in various cellular processes, including inflammation and lipid metabolism.

The compound acts primarily as an activator of the SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1). SHIP1 negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation. By enhancing SHIP1 activity, 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine could potentially mitigate inflammatory responses and promote phagolysosomal degradation of lipids, making it a candidate for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the structure-activity relationship of this compound. Variations in the substituents on the thiophene ring and the pyrrolidine moiety have shown significant effects on its potency. For example, modifications that increase lipophilicity tend to enhance biological activity, suggesting that the compound's interaction with hydrophobic regions of SHIP1 is critical for its function .

In Vivo Studies

In vivo evaluations have indicated that while the compound shows promise, it also suffers from rapid oxidation by cytochrome P450 enzymes, leading to a short half-life. This necessitates multiple dosing regimens to achieve sustained anti-inflammatory effects .

Case Studies

A notable case study involved testing the compound in murine models of Alzheimer's disease. The results demonstrated that increased SHIP1 activity correlated with reduced amyloid plaque burden and improved cognitive function in specific genetic backgrounds. However, contrasting studies suggest a complex role for SHIP1 in microglial function, indicating that both inhibition and activation may be beneficial depending on the context .

Table 1: Biological Activity Data

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine | SHIP1 Activator | TBD | |

| K306 | Inflammatory Response | TBD | |

| Other Analog Compounds | Varying Activities | TBD |

Table 2: Structure Modifications and Their Effects

Q & A

What are the key steps in synthesizing 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine, and how is purity ensured during purification?

Answer:

The synthesis involves sulfonylation of the thiophene core with pyrrolidine-1-sulfonyl chloride under controlled conditions. A reported procedure yields a 58% product via a multi-step reaction, with purification by recrystallization or column chromatography . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with 50% ethyl acetate/hexanes (Rf = 0.22) to track progress.

- Purification : Recrystallization from a polar aprotic solvent (e.g., methanol/water) to achieve >95% purity.

- Validation : Elemental analysis (e.g., C: 43.60%, H: 5.36%, N: 11.20%) confirms stoichiometric consistency .

How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

Answer:

A combination of techniques is employed:

- IR Spectroscopy : Peaks at 1326 cm<sup>−1</sup> (SO2 stretching) and 3452 cm<sup>−1</sup> (NH stretching) confirm sulfonyl and amine groups .

- <sup>1</sup>H NMR : Signals at δ 7.09 (s, aromatic protons), 3.24 (t, pyrrolidine CH2), and 2.27 (s, methyl group) validate the structure .

- <sup>13</sup>C NMR : Peaks at δ 136.2 (aromatic carbons) and 48.2 (pyrrolidine CH2) align with expected electronic environments .

What advanced strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

Answer:

SAR studies focus on:

- Halogen Substitution : Comparing with analogs like 5-chloro- or 5-bromo-thiophene derivatives to assess electronic effects on biological activity .

- Sulfonyl Group Modifications : Replacing pyrrolidine with piperidine or morpholine sulfonamides to evaluate steric and electronic impacts .

- Biological Screening : Inclusion in GPCR-targeted libraries (e.g., 1.7M compound database) to identify receptor binding or inhibition profiles .

How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural validation?

Answer:

Discrepancies often arise from solvent effects or impurities. Methodological solutions include:

- Solvent Standardization : Use deuterated solvents (e.g., CD3OD for <sup>1</sup>H NMR) to eliminate solvent-induced shifts .

- 2D NMR Techniques : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing aromatic protons at δ 7.09 from adjacent groups) .

- Cross-Validation : Compare experimental IR (SO2 at 1326 cm<sup>−1</sup>) with computational simulations (DFT) .

What reaction conditions optimize the sulfonylation step while minimizing side products?

Answer:

Key parameters include:

- Catalyst Selection : Copper chloride enhances sulfonylation efficiency by stabilizing reactive intermediates .

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition prevents over-reaction.

- Stoichiometry : A 1:1 molar ratio of thiophen-3-amine to sulfonyl chloride reduces dimerization .

How do steric and electronic effects influence the reactivity of the amine group in this compound?

Answer:

- Steric Hindrance : The pyrrolidine sulfonyl group shields the amine, reducing nucleophilic attack but enabling selective alkylation at the thiophene ring .

- Electronic Effects : Electron-withdrawing sulfonyl groups decrease amine basicity (pKa ~9.11), favoring protonation in acidic media .

- Substitution Reactions : The amine undergoes selective acylation under Schotten-Baumann conditions (e.g., with acetyl chloride in NaOH/CH2Cl2) .

What methodologies assess the compound’s stability under physiological conditions for drug discovery?

Answer:

- LogP and Solubility : Experimental logP = 3.43 (calculated) and logSw = -3.63 predict membrane permeability and aqueous stability .

- pH Stability Profiling : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm .

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and oxidants (H2O2) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.